Methyl ursolate Methyl ursolate Ursolic acid methylester analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Methyl ursolate is a natural product found in Eucalyptus globulus, Nerium oleander, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 32208-45-0
VCID: VC21346761
InChI: InChI=1S/C31H50O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-25,32H,10-18H2,1-8H3
SMILES: CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OC
Molecular Formula: C31H50O3
Molecular Weight: 470.7 g/mol

Methyl ursolate

CAS No.: 32208-45-0

Cat. No.: VC21346761

Molecular Formula: C31H50O3

Molecular Weight: 470.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl ursolate - 32208-45-0

CAS No. 32208-45-0
Molecular Formula C31H50O3
Molecular Weight 470.7 g/mol
IUPAC Name methyl 10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
Standard InChI InChI=1S/C31H50O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-25,32H,10-18H2,1-8H3
Standard InChI Key YCBSMEKEDOHEQI-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OC
SMILES CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OC
Canonical SMILES CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OC

Chemical Identity and Structural Characteristics

Methyl ursolate is formally identified as the methyl ester of ursolic acid with the molecular formula C31H50O3 . It possesses a pentacyclic framework that is characteristic of triterpenoid compounds, with specific structural modifications that distinguish it from its parent compound. The compound is registered under the Chemical Abstracts Service (CAS) Registry Number 32208-45-0 .

The structural representation of methyl ursolate can be described through several notations:

Chemical Nomenclature

The compound is alternatively known by several systematic names:

  • Urs-12-en-28-oic acid, 3-hydroxy-, methyl ester, (3β)-

  • Urs-12-en-28-oic acid, 3β-hydroxy-, methyl ester

  • Methyl (3β)-3-Hydroxyurs-12-en-28-oate

  • Ursolic acid methyl ester

Chemical Identifiers

The unique chemical identity of methyl ursolate is represented through standardized notations:

  • InChI: InChI=1S/C31H50O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-25,32H,10-18H2,1-8H3/t19-,20+,22+,23-,24+,25+,28+,29-,30-,31+/m1/s1

  • InChIKey: YCBSMEKEDOHEQI-QHQGJMPNSA-N

  • Canonical SMILES: O=C(OC)C12CCC(C)C(C)C2C3=CCC4C5(C)CCC(O)C(C)(C)C5CCC4(C)C3(C)CC1

Physicochemical Properties

Methyl ursolate possesses distinct physicochemical characteristics that influence its biological activity and pharmaceutical applications. The table below summarizes the key physical and chemical properties:

PropertyValueSource
Molecular Weight470.727 g/mol
Density1.1±0.1 g/cm³
Melting Point286°C / 172.1-173.0°C
Boiling Point529.2±50.0°C at 760 mmHg
Flash Point192.2±22.9°C
LogP9.47
Polar Surface Area46.53
Vapor Pressure0.0±3.2 mmHg at 25°C
Index of Refraction1.541

The variations in reported melting points (286°C versus 172.1-173.0°C) may be attributed to differences in measurement methods, sample purity, or polymorphic forms .

Natural Sources and Occurrence

Methyl ursolate is primarily derived from natural botanical sources, with significant concentrations found in several plant families:

Primary Plant Sources

Methyl ursolate occurs naturally in various plant tissues, including:

  • Apple peels (Malus domestica, Borkh, Rosaceae)

  • Species of Combretum and Uncaria genera

  • Plants in the Lamiaceae family, particularly Salvia species

Extraction and Isolation

The compound has been successfully isolated from apple peels through a process involving ethanol-ethyl acetate extraction followed by chemical derivatization. According to research conducted on apple peel extracts, the crude extract is treated with diazomethane, after which methyl ursolate is purified through column chromatography and characterized spectrometrically .

Comparative Analysis with Related Compounds

Methyl ursolate belongs to a broader class of triterpenoid compounds with similar structures but distinct biological profiles:

Structural Relationships

The following table compares methyl ursolate with structurally related compounds:

CompoundRelationship to Methyl UrsolateKey Distinguishing Features
Ursolic AcidParent compoundCarboxylic acid group instead of methyl ester; similar biological activities but lower solubility
Betulinic AcidStructural analogDifferent carbon skeleton; known for potent anti-cancer properties
Oleanolic AcidStructural isomerDifferent stereochemistry; exhibits hepatoprotective effects
LupeolRelated triterpeneDifferent ring system; antimicrobial activities

Comparative Advantages

Methyl ursolate offers several advantages over its parent compound ursolic acid:

  • Enhanced solubility characteristics that improve bioavailability in pharmaceutical formulations

  • Comparable or superior anti-inflammatory efficacy in experimental models

  • Potential for chemical derivatization at multiple positions to further enhance bioactivity

Synthesis and Chemical Modifications

Synthetic Approaches

The primary method for obtaining methyl ursolate involves the esterification of ursolic acid:

  • Treatment of crude plant extracts with diazomethane facilitates the conversion of ursolic acid to methyl ursolate

  • This chemical derivatization addresses the inherent poor solubility of ursolic acid, enabling improved formulation characteristics

Structural Modifications

Further chemical modifications of methyl ursolate have been explored to enhance specific biological activities:

  • Glycosylation at the 3-hydroxyl position, as in methyl ursolate 3-O-β-chacotrioside, has yielded compounds with antiviral properties

  • Structure-activity relationship studies have demonstrated that selective modification of the sugar residues can maintain biological activity while improving pharmacokinetic properties

Applications and Future Perspectives

Current Applications

Methyl ursolate finds applications across several domains:

  • As a research tool for investigating anti-inflammatory mechanisms

  • In the development of potential treatments for rheumatoid arthritis and inflammatory conditions

  • As a lead compound for antiviral drug discovery, particularly against influenza viruses

  • In the exploration of novel anticancer therapeutics

Future Research Directions

Several promising research avenues for methyl ursolate include:

  • Optimization of formulation strategies to enhance bioavailability and targeted delivery

  • Development of semi-synthetic derivatives with improved pharmacological profiles

  • Investigation of synergistic effects with conventional therapeutics

  • Exploration of structure-based design approaches to enhance specific biological activities

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